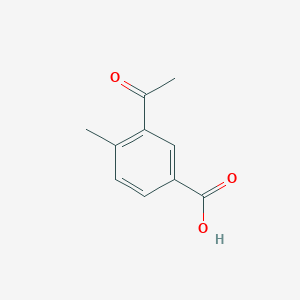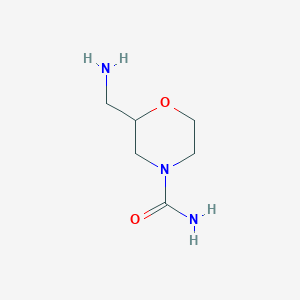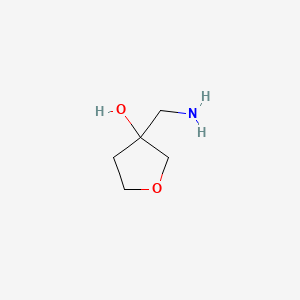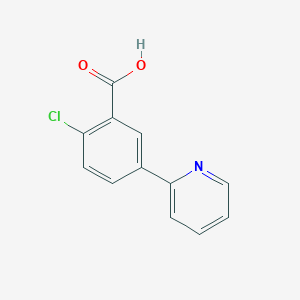
3-Acetyl-4-methylbenzoic acid
Vue d'ensemble
Description
3-Acetyl-4-methylbenzoic acid is an organic compound with the chemical formula C10H10O3 . It possesses a carboxylic acid, an acetyl, and a methyl substituent on a benzene ring.
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported a new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s worth noting that compounds with similar structures have been involved in various chemical reactions. For example, the nitration of methyl 3-methylbenzoate has been reported .
Applications De Recherche Scientifique
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, which share a functional group with 3-Acetyl-4-methylbenzoic acid, are widely used as preservatives in various products. Research on parabens, such as methylparaben and propylparaben, has highlighted their presence in aquatic environments, their biodegradability, and their potential to form chlorinated by-products. This area of research could be relevant to understanding the environmental impact and behavior of structurally related compounds like this compound (Haman et al., 2015).
Pharmacological Activities of Gallic Acid
Gallic acid, a naturally occurring compound, has been extensively studied for its anti-inflammatory properties. Though not directly related to this compound, the study of gallic acid's pharmacological activities, including its effects on inflammation through MAPK and NF-κB signaling pathways, could provide a framework for investigating the biological activities of similar compounds (Bai et al., 2020).
Analytical Methods in Determining Antioxidant Activity
Understanding the antioxidant activity of compounds is crucial in various scientific fields. A review on different analytical methods for determining antioxidant activity outlines the significance of such studies in evaluating the potential health benefits and chemical properties of compounds, including those structurally related to this compound (Munteanu & Apetrei, 2021).
Bacterial Catabolism of Indole-3-acetic Acid
Research on the bacterial degradation of indole-3-acetic acid, a plant hormone, can provide insights into microbial interactions with organic acids, potentially including those with structures resembling this compound. This line of research may reveal biotechnological applications or environmental implications of the compound's breakdown or transformation (Laird, Flores, & Leveau, 2020).
Mécanisme D'action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interactions with its targets and its participation in biochemical reactions can lead to various downstream effects, potentially influencing cellular function .
Action Environment
The action, efficacy, and stability of 3-Acetyl-4-methylbenzoic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Analyse Biochimique
Biochemical Properties
It is known that aromatic compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that aromatic compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the activity of enzymes and other biomolecules.
Propriétés
IUPAC Name |
3-acetyl-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKREYXAYVPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1526588.png)

![3-Bromoimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B1526590.png)

![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)



![2-Amino-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B1526603.png)
